5-Bromo-2-(trifluoromethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of related brominated anilines and trifluoromethylated compounds is well-documented. For instance, a method for preparing tetrafluoroethyl arenes from anilines is described, which could be adapted for the synthesis of 5-Bromo-2-(trifluoromethyl)aniline . Additionally, a radiosynthesis method for 2-amino-5-fluoropyridines via palladium-catalyzed amination is reported, which could be relevant for the synthesis of similar brominated anilines . The selective monobromination of aniline derivatives using bromine adsorbed on zeolite 5A is another pertinent method that could potentially be applied to the synthesis of 5-Bromo-2-(trifluoromethyl)aniline .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction methods. For example, the structure of 5-anilinopentadienylidenanilinium bromide provides insights into the steric effects and bond angles that could be expected in brominated anilines . Similarly, the crystal structure of bromo-(2-diphenylphosphino-N-(2-oxybenzylidene)-aniline)-nickel offers information on intermolecular interactions that could be relevant to the structure of 5-Bromo-2-(trifluoromethyl)aniline .
Chemical Reactions Analysis
The reactivity of brominated anilines and trifluoromethylated compounds is highlighted in several studies. For instance, the facile route to tetrafluoroethyl arenes suggests potential reactivity for further functionalization, which could be applicable to 5-Bromo-2-(trifluoromethyl)aniline . The minimalist radiofluorination/palladium-catalyzed amination sequence indicates the potential for 5-Bromo-2-(trifluoromethyl)aniline to undergo similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, for example, includes FT-IR and NMR spectroscopies, and its structure was optimized using density functional theory (DFT), which could be analogous to the properties of 5-Bromo-2-(trifluoromethyl)aniline . The study of 2,6-dibromo-4-trifluoromethoxy aniline provides additional data on the optimal conditions for bromination reactions, which could be relevant for the handling and reactivity of 5-Bromo-2-(trifluoromethyl)aniline .
Scientific Research Applications
Application in Hepatitis C Virus (HCV) NS3 Protease Inhibition
- Summary of the Application : 5-Bromo-2-(trifluoromethyl)aniline has been used in the synthesis and biochemical evaluation of a series of inhibitors for the hepatitis C virus (HCV) NS3 protease . The NS3 protease is a viral enzyme that plays a crucial role in the lifecycle of the hepatitis C virus, making it a key target for therapeutic interventions.
Application in Hepatitis C Virus (HCV) NS3 Protease Inhibition
- Summary of the Application : 5-Bromo-2-(trifluoromethyl)aniline has been used in the synthesis and biochemical evaluation of a series of inhibitors for the hepatitis C virus (HCV) NS3 protease . The NS3 protease is a viral enzyme that plays a crucial role in the lifecycle of the hepatitis C virus, making it a key target for therapeutic interventions.
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFKWTOKOOPCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648640 | |
Record name | 5-Bromo-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trifluoromethyl)aniline | |
CAS RN |
703-91-3 | |
Record name | 5-Bromo-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-bromobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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